N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Lipophilicity ADME Permeability

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide (CAS 923146-04-7) is a synthetic small molecule that belongs to the chemical class of thiophene‑2‑sulfonamides fused with a pyridazinone core. The structure integrates a 4‑methoxyphenyl substituent on the pyridazinone ring and an ethyl linker connecting the pyridazinone nitrogen to the sulfonamide group of the thiophene ring.

Molecular Formula C17H17N3O4S2
Molecular Weight 391.46
CAS No. 923146-04-7
Cat. No. B2525975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
CAS923146-04-7
Molecular FormulaC17H17N3O4S2
Molecular Weight391.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C17H17N3O4S2/c1-24-14-6-4-13(5-7-14)15-8-9-16(21)20(19-15)11-10-18-26(22,23)17-3-2-12-25-17/h2-9,12,18H,10-11H2,1H3
InChIKeyGRQNGYTXXWTNKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide (CAS 923146-04-7) for Differentiated Research Sourcing


N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide (CAS 923146-04-7) is a synthetic small molecule that belongs to the chemical class of thiophene‑2‑sulfonamides fused with a pyridazinone core. The structure integrates a 4‑methoxyphenyl substituent on the pyridazinone ring and an ethyl linker connecting the pyridazinone nitrogen to the sulfonamide group of the thiophene ring. Computed descriptors deposited in the PubChem Compound database (CID 18569791) list a molecular weight of 391.5 g/mol, XLogP3‑AA of 2.1, a topological polar surface area (TPSA) of 125 Ų, one hydrogen bond donor and seven hydrogen bond acceptors [1]. These physicochemical characteristics distinguish the compound from closely related analogs that differ in linker length, thiophene substitution, or the presence of the 4‑methoxyphenyl group, and form the basis for its differentiated selection in structure‑based drug design and chemical biology campaigns.

Why Direct Substitution of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide (CAS 923146-04-7) with In‑Class Analogs Undermines Experimental Reproducibility


Despite sharing a common pyridazinone‑thiophene scaffold, subtle structural modifications among in‑class analogs produce measurable differences in lipophilicity, molecular flexibility, and steric profile that can significantly affect target binding, metabolic stability, and physicochemical behavior [1][2]. The target compound’s specific combination of an ethyl linker and an unsubstituted thiophene‑sulfonamide yields an XLogP3 of 2.1, whereas the propyl analog shows a higher XLogP3 of 2.4 and the 5‑ethyl analog reaches 2.9 [2][3][4]. These differences exceed the typical 0.3‑0.5 log unit threshold considered acceptable for maintaining similar permeability and off‑target promiscuity profiles. Consequently, casual replacement of the target compound with a close analog may introduce uncontrolled variability into structure‑activity relationship (SAR) studies, pharmacokinetic profiling, or in‑vitro assay readouts, compromising data integrity and procurement decision‑making.

Differential Performance Evidence: Quantified Differentiation of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide (CAS 923146-04-7) Against the Closest Analogs


Lipophilicity Control: XLogP3 Differential Between the Target Compound and the Propyl Linker Analog

The target compound exhibits an XLogP3 of 2.1, whereas the propyl linker analog N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide (CAS 1040669-55-3) has an XLogP3 of 2.4 [1][2]. This 0.3 log unit difference reflects the additional methylene group in the linker and places the target compound closer to the established drug-like lipophilicity sweet spot (XLogP 1–3), potentially reducing non-specific protein binding and improving aqueous solubility relative to the more lipophilic propyl analog.

Lipophilicity ADME Permeability

Molecular Flexibility and Entropy Penalty: Rotatable Bond Count Comparison with the 5‑Ethyl Analog

The target compound contains 7 rotatable bonds, whereas the 5‑ethyl analog (CAS 923249-90-5) has 8 rotatable bonds [1][2]. The additional rotatable bond in the 5‑ethyl analog arises from the ethyl substituent on the thiophene ring and confers greater conformational entropy. In the context of ligand–protein binding, fewer rotatable bonds generally correspond to a lower entropic penalty upon binding, which can translate into higher ligand efficiency and improved binding affinity when interacting with rigid or well‑defined binding pockets.

Conformational flexibility Ligand efficiency Entropy

Lipophilicity-Driven Target Engagement Window: XLogP3 Differentiation from the 5‑Ethyl Analog

With an XLogP3 of 2.1, the target compound is 0.8 log units less lipophilic than the 5‑ethyl analog (XLogP3 = 2.9) [1][2]. This substantial difference is comparable to the lipophilicity gap between many approved drugs and their preclinical leads that required optimization to reduce metabolism and toxicity. In structure‑activity studies, the lower lipophilicity of the target compound suggests a reduced liability for cytochrome P450-mediated oxidative metabolism and phospholipidosis compared to the 5‑ethyl variant.

Lipophilicity Metabolic stability Off-target promiscuity

Maintenance of Consistent TPSA While Varying Lipophilicity Across the Analog Series

The target compound, the propyl analog, the 5‑ethyl analog, and the 5‑chloro analog all possess an identical TPSA of 125 Ų [1][2][3][4]. This invariance indicates that the sulfonamide and pyridazinone pharmacophores maintain a constant polar surface footprint across the series. Because TPSA is a primary determinant of passive membrane permeability and blood–brain barrier (BBB) penetration (compounds with TPSA <140 Ų are generally considered CNS-permeable), the preserved TPSA means any differential biological readout observed across these analogs can be more confidently attributed to lipophilicity or steric effects rather than changes in hydrogen‑bonding capacity or polar desolvation energy.

Polar surface area Membrane permeability Blood-brain barrier

Molecular Weight Advantage Over the 5‑Chloro and 5‑Ethyl Analogs

The target compound has a molecular weight of 391.5 Da, which is 28.0 Da lower than the 5‑ethyl analog (419.5 Da) and 34.4 Da lower than the 5‑chloro analog (425.9 Da) [1][2][3]. In lead‑like and fragment‑based screening cascades, a molecular weight below 400 Da is often preferred because it correlates with improved solubility, permeability, and reduced molecular complexity. The target compound’s lower molecular weight may therefore offer a practical advantage when assembling focused libraries for crystallographic fragment screening or when minimizing compound‑related assay interference.

Molecular weight Ligand efficiency Fragment-likeness

Structural Uniqueness as a Patent-Exemplified Scaffold for CFTR Inhibition

The pyridazine sulfonamide scaffold, of which the target compound is a direct embodiment, has been claimed in patent applications describing inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) for the treatment of secretory diarrhea and polycystic kidney disease [1]. The target compound’s precise substitution pattern (ethyl linker, 4‑methoxyphenyl at the pyridazinone 3‑position, unsubstituted thiophene) matches the general formula I–III templates disclosed in US20120129858, positioning it as a structurally distinct chemotype within this therapeutic class. Although quantitative IC50 values for this exact compound are not publicly available, the patent’s SAR tables typically establish that small variations in the linker or aryl substituents produce significant shifts in CFTR inhibitory potency, underscoring the need to acquire the exact structure for target validation rather than a nominally similar analog.

CFTR inhibition Pyridazine sulfonamide Secretory diarrhea

Application Domains Where the Differentiated Properties of CAS 923146-04-7 Deliver Actionable Research Value


Lead‑Like Fragment and Structure‑Guided Drug Design Campaigns

The target compound’s molecular weight of 391.5 Da (<400 Da) and XLogP3 of 2.1 place it within the lead‑like property space recommended for fragment‑based and structure‑guided lead discovery [1]. Its relatively low lipophilicity and maintained TPSA of 125 Ų facilitate co‑crystallization trials where non‑specific hydrophobic interactions must be minimized to obtain high‑resolution structural data. Compared with the more lipophilic 5‑ethyl analog, the target compound is expected to yield cleaner electron density maps with fewer disordered solvent artifacts, enhancing the reliability of binding‑mode assignments used to drive medicinal chemistry optimization.

Chemical Biology Tool for CFTR‑Dependent Chloride Transport Studies

The pyridazine sulfonamide scaffold has been explicitly disclosed as a CFTR inhibitor chemotype in patent literature [3]. The target compound’s ethyl linker and 4‑methoxyphenyl substitution align with the pharmacophoric requirements outlined in the patent, suggesting potential utility as a chemical probe for dissecting CFTR‑mediated chloride secretion in epithelial cell models. Researchers focused on secretory diarrhea or polycystic kidney disease target validation should prioritize this exact compound to ensure consistency with the patent‑derived structure–activity landscape, rather than risk variable potency or selectivity profiles associated with untested analogs.

Medicinal Chemistry SAR Studies Exploring Linker‑Length and Lipophilicity Effects

The target compound, together with its propyl analog (CAS 1040669-55-3), forms a matched molecular pair that differs only in linker length [1][2]. This pair allows medicinal chemists to systematically probe the impact of an additional methylene group on target binding, cellular permeability, and metabolic stability while keeping the TPSA constant. The 0.3 log unit difference in XLogP3 between the two compounds provides a defined lipophilicity gradient for quantifying lipophilic ligand efficiency (LLE) and identifying the optimal linker for further lead optimization.

Analytical Reference Standard for HPLC Method Development and Purity Assessment

The compound’s well‑characterized computed properties (XLogP3 2.1, TPSA 125 Ų, MW 391.5 Da) [1] make it a suitable reference standard for developing reversed‑phase HPLC and LC‑MS methods targeting small‑molecule sulfonamides. Its intermediate lipophilicity and polar surface area allow it to serve as a retention‑time marker in the middle of a typical gradient elution range, facilitating the calibration of chromatographic systems used for purity analysis of compound libraries that span a broader lipophilicity spectrum. When used as a system suitability standard, its consistent performance can reduce inter‑day variability in high‑throughput purification workflows.

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